molecular formula C12H18ClNO B7955720 3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride

3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride

Cat. No.: B7955720
M. Wt: 227.73 g/mol
InChI Key: OLSUXPXBGUSOQH-UHFFFAOYSA-N
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Description

3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride is an organic compound with the chemical formula C12H17NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a phenylmethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the pyrrolidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the benzyl chloride, resulting in the formation of 1-(phenylmethyl)pyrrolidine. This intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield 3-Pyrrolidinemethanol, 1-(phenylmethyl)-. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-pyrrolidinecarboxylic acid, 1-(phenylmethyl)-.

    Reduction: Formation of 3-pyrrolidinemethanamine, 1-(phenylmethyl)-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyrrolidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    3-Pyrrolidinemethanol: Lacks the phenylmethyl group, resulting in different biological activity.

    1-(Phenylmethyl)pyrrolidine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.

Uniqueness

3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride is unique due to the presence of both the phenylmethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

(1-benzylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSUXPXBGUSOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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